![molecular formula C23H15N7S2 B611321 4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2' CAS No. 1841460-82-9](/img/structure/B611321.png)

4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'

Vue d'ensemble

Description

4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'' is a compound that has been widely studied due to its potential medicinal applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant activities. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals.

Applications De Recherche Scientifique

TLR5/Flagellin Complex Antagonist

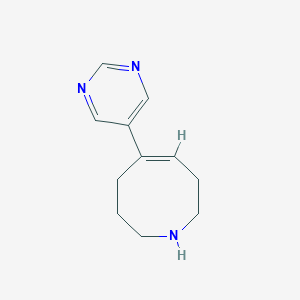

TH1020 is a potent and selective TLR5/flagellin complex antagonist . It binds to the interface of the two copies of TLR5 and disrupts the tetrameric complex formation . This makes it a valuable tool in studying the protein-protein interaction of the TLR5/flagellin complex .

Inhibition of TLR5-Mediated TNF-α Secretion

TH1020 almost completely abolishes the TLR5-mediated TNF-α secretion at 0.37 μM . This suggests that it can be used to study the downstream signaling of TLR5 .

Negligible Inhibition of Other TLRs

At 0.78μM, TH1020 shows nearly negligible inhibition of TLR2, TLT4, TLR7, and TLR8, though it demonstrated weak inhibition of TLR3 . This selective inhibition makes it a useful tool in studying the specific role of TLR5 in immune responses .

Potential Treatment for TLR5-Related Inflammatory Diseases

Given its ability to inhibit TLR5 signaling, TH1020 could potentially be used as a pharmaceutical candidate for the treatment of TLR5-related inflammatory diseases .

Role in Studying Infectious Diseases

TLR5 expression is closely related to various infectious diseases caused by bacteria . As a TLR5 antagonist, TH1020 could be used to study these diseases and potentially develop new treatments .

Role in Studying Autoimmune Diseases and Virus Infections

Recent studies have shown that TLR5 is also related to autoimmune diseases and virus infections . TH1020 could therefore be used to study these conditions and potentially develop new treatments .

Role in Studying Cancer Progression

TLR5 also responds to a variety of cancer progressions . TH1020, as a TLR5 antagonist, could be used to study these progressions and potentially develop new treatments .

Role in Studying Metabolic Syndrome and Altered Gut Microbiota

A lack of TLR5 results in metabolic syndrome and altered gut microbiota, which may induce colitis, even adipose tissue inflammation . TH1020 could be used to study these conditions and potentially develop new treatments .

Mécanisme D'action

Target of Action

TH1020, also known as “4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3’,2’”, is a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex . TLR5 is a part of the toll-like receptors (TLRs) family that plays an essential role in host defense by initiating the activation of innate immune responses .

Mode of Action

TH1020 inhibits flagellin-induced TLR5 signaling by binding to the interface of the two copies of TLR5 and disrupting the tetrameric complex formation . This interaction results in the suppression of the downstream signaling of TLR5 .

Biochemical Pathways

The primary biochemical pathway affected by TH1020 is the TLR5 signaling pathway. TLR5 recognizes flagellin, a protein found in bacterial flagella, and initiates an immune response . By inhibiting this pathway, TH1020 can potentially modulate immune responses and inflammation .

Result of Action

The primary result of TH1020’s action is the inhibition of TLR5-mediated immune responses. Specifically, it almost completely abolishes the TLR5-mediated TNF-α secretion . This could potentially reduce inflammation and other immune responses associated with TLR5 activation.

Action Environment

Propriétés

IUPAC Name |

6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXTGWSGPEJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TH1020 interact with TLR5 and what are the downstream effects of this interaction?

A1: TH1020 acts as a potent antagonist of TLR5 signaling. [] It is proposed to function by directly competing with flagellin, the natural ligand of TLR5, for binding to the receptor. [] This competitive binding disrupts the formation of the TLR5/flagellin complex, a crucial step in activating downstream signaling pathways. [, ] Consequently, TH1020 effectively inhibits the expression of pro-inflammatory cytokines like TNF-α, which are typically upregulated upon TLR5 activation. []

Q2: What is known about the structure-activity relationship (SAR) of TH1020 and its analogs?

A2: While specific SAR studies are not detailed within the provided research, the identification of a "common pharmacophore" through high-throughput screening suggests that certain structural features of TH1020 are crucial for its inhibitory activity. [] Further investigation into modifications of the pyrimidine triazole thioether core structure and its substituents could provide valuable insights into the key elements influencing TH1020's potency and selectivity for TLR5.

Q3: What evidence exists for TH1020's efficacy in in vitro systems?

A3: TH1020 demonstrated promising inhibitory activity (IC50 = 0.85 ± 0.12 μM) against TLR5 signaling in a study utilizing a multitude of assays. [] Notably, the compound's ability to suppress TNF-α expression mediated by the TLR5/flagellin complex was also observed, further supporting its role as a TLR5 antagonist. [] The use of a TLR5-overexpressing cell line (293/hTLR5) in separate research provided further evidence for the specificity of TH1020's inhibitory action. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)